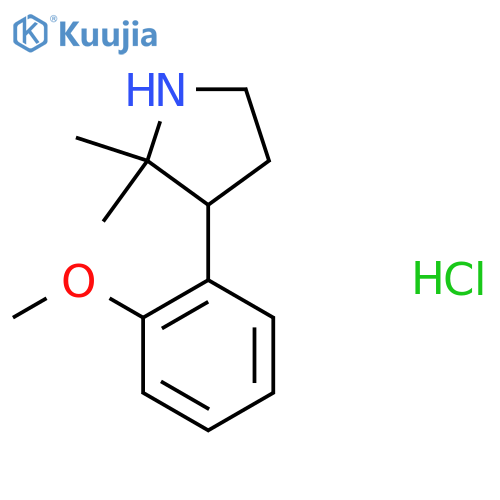Cas no 2126160-94-7 (3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride)

2126160-94-7 structure
商品名:3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride
CAS番号:2126160-94-7
MF:C13H20ClNO
メガワット:241.757002830505
CID:5256745
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride
- starbld0024325
-
- インチ: 1S/C13H19NO.ClH/c1-13(2)11(8-9-14-13)10-6-4-5-7-12(10)15-3;/h4-7,11,14H,8-9H2,1-3H3;1H
- InChIKey: OODZHEIZRATOAF-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1C=CC=CC=1C1CCNC1(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 215
- トポロジー分子極性表面積: 21.3
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-391776-0.05g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 0.05g |
$162.0 | 2025-03-16 | |
| Enamine | EN300-391776-5.0g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-16 | |
| Enamine | EN300-391776-0.1g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 0.1g |
$241.0 | 2025-03-16 | |
| Enamine | EN300-391776-1.0g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 1.0g |
$699.0 | 2025-03-16 | |
| A2B Chem LLC | AX47651-1g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95% | 1g |
$771.00 | 2024-04-20 | |
| A2B Chem LLC | AX47651-50mg |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95% | 50mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AX47651-100mg |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95% | 100mg |
$289.00 | 2024-04-20 | |
| A2B Chem LLC | AX47651-250mg |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95% | 250mg |
$401.00 | 2024-04-20 | |
| Enamine | EN300-391776-2.5g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-16 | |
| Enamine | EN300-391776-10.0g |
3-(2-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride |
2126160-94-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-16 |
3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
2126160-94-7 (3-(2-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride) 関連製品
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
